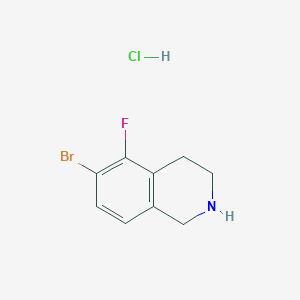

6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

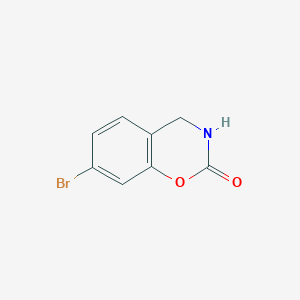

6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the CAS Number: 2247105-62-8 . It has a molecular weight of 266.54 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The IUPAC Name of the compound is 6-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride . The InChI Code is 1S/C9H9BrFN.ClH/c10-8-2-1-6-5-12-4-3-7 (6)9 (8)11;/h1-2,12H,3-5H2;1H .Physical And Chemical Properties Analysis

6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a solid compound . It should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique

Synthesis and Cytotoxicity Studies

Compounds structurally related to 6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline have been synthesized and evaluated for their potential cytotoxic effects against cancer cell lines, demonstrating significant applications in the development of anticancer agents. For example, the synthesis and cytotoxicity of 9-Substituted 5-Styryltetrazolo[1,5-c]quinazoline derivatives were investigated, showing notable cytotoxic effects against human breast adenocarcinoma (MCF-7) and cervical cancer (HeLa) cells. The study highlights the importance of specific structural modifications in enhancing anticancer activity, with certain derivatives displaying comparable or superior cytotoxicity to established chemotherapy drugs (Mphahlele, Gildenhuys, & Parbhoo, 2017).

Antitumor Activities

Additionally, research into novel 2-amino-9-(4-halostyryl)-4H-pyrano[3,2-h]quinoline derivatives has shown these compounds to exhibit promising antitumor activities against various human tumor cell lines, including MCF-7, HCT, and HepG-2. These studies not only contribute to the development of new chemotherapeutic options but also offer insights into structure-activity relationships essential for drug design (El-Agrody, Khattab, Fouda, & Al-Ghamdi, 2012).

Synthesis of Antibiotics

The synthesis of halogenated quinolines, including derivatives closely related to the specified compound, has been explored for their potential use in antimicrobial drug discovery. For instance, the development of 4-Halogenated 3-Fluoro-6-methoxyquinolines as key building blocks demonstrates the application of these compounds in synthesizing antibiotics and antimicrobial agents, showcasing the versatility and significance of halogenated isoquinolines in medicinal chemistry (Flagstad, Petersen, Hinnerfeldt, Givskov, & Nielsen, 2014).

Drug Development

The research extends to the development of compounds with enhanced biological properties, such as inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK), where 4-(Halogenoanilino)-6-bromoquinazolines and their derivatives have been evaluated for their cytotoxicity against cancer cells, indicating potential applications in targeted cancer therapy (Mphahlele, Paumo, & Choong, 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

6-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFN.ClH/c10-8-2-1-6-5-12-4-3-7(6)9(8)11;/h1-2,12H,3-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMUENVOQHJEAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=C(C=C2)Br)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2820168.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2820169.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2820173.png)

![N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide](/img/structure/B2820182.png)